molecular formula C13H11BrN2O4 B1244431 9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione

9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione

Cat. No.: B1244431
M. Wt: 339.14 g/mol
InChI Key: RDSPPHOSNHTINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-5-carboxymethyl-6,7-dihydro-1H, 5 H-pyrido[1,2,3-de]quinoxaline-2,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C13H11BrN2O4 and its molecular weight is 339.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

2-(7-bromo-2,3-dioxo-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-12-yl)acetic acid

InChI

InChI=1S/C13H11BrN2O4/c14-7-3-6-1-2-8(5-10(17)18)16-11(6)9(4-7)15-12(19)13(16)20/h3-4,8H,1-2,5H2,(H,15,19)(H,17,18)

InChI Key

RDSPPHOSNHTINE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2)Br)NC(=O)C(=O)N3C1CC(=O)O

Synonyms

9-bromo-5-(carboxymethyl)-6,7-dihydro-1H,5H-pyrido(1,2,3-de)quinoxaline-2,3-dione
ID 17263
ID-17263
ID17263

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9-bromo-5-methoxycarbonylmethyl-6,7-dihydro-1H, 5H-pyrido[1,2,3-de]quinoxaline-2,3-dione (25.0 g, 0.071 mol) in a mixture of THF (350 mL) and methanol (350 mL) was added aqueous 1N NaOH (440 mL). The mixture was stirred for 2 h at room temperature, concentrated to ca. 500 mL, and acidified by addition of aqueous 1N HCl. The precipitates formed were collected by filtration, washed with distilled water, and dried in vacuo to give 22.9 g of the title compound (95%).
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
440 mL
Type
reactant
Reaction Step Two
Yield
95%

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